molecular formula C9H14O2 B8471071 3-Allyl-3-hydroxycyclohexanone

3-Allyl-3-hydroxycyclohexanone

Cat. No. B8471071
M. Wt: 154.21 g/mol
InChI Key: AGMYMSRLHHTADX-UHFFFAOYSA-N
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Patent
US08765744B2

Procedure details

A mixture of 7-allyl-1,4-dioxa-spiro[4.5]decan-7-ol (12.8 g) and 0.5 M sulfuric acid (13 mL) is stirred at room temperature for 1 h. Water is then added and the resulting mixture is extracted with diethyl ether. The combined extract is washed with water (3×), brine, and dried (MgSO4). The solvent is evaporated and the residue is triturated with diispropyl ether/heptane 1:1 to give the title compound. Yield: 2.7 g (27% of theory); TLC [silicagel, cyclohexane/ethyl acetate 1:1]: rf=0.55; Mass spectrum (ESI+): m/z=155 [M+H]+.
Name
7-allyl-1,4-dioxa-spiro[4.5]decan-7-ol
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([OH:14])[CH2:13][CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5]1)[CH:2]=[CH2:3].S(=O)(=O)(O)O>O>[CH2:1]([C:4]1([OH:14])[CH2:13][CH2:12][CH2:11][C:6](=[O:7])[CH2:5]1)[CH:2]=[CH2:3]

Inputs

Step One
Name
7-allyl-1,4-dioxa-spiro[4.5]decan-7-ol
Quantity
12.8 g
Type
reactant
Smiles
C(C=C)C1(CC2(OCCO2)CCC1)O
Name
Quantity
13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
is washed with water (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with diispropyl ether/heptane 1:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1(CC(CCC1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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